molecular formula C14H17NO4 B1449582 1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid CAS No. 1553129-25-1

1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid

Cat. No.: B1449582
CAS No.: 1553129-25-1
M. Wt: 263.29 g/mol
InChI Key: SZFYUZHDKRXKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring, a benzyloxycarbonyl group, and an amino group. It is often used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid typically involves the following steps :

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the amino group, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, thiols, in the presence of bases or catalysts.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acid, amine.

Scientific Research Applications

1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid has several scientific research applications :

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional groups. The amino group can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing enzyme activity or receptor binding. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((((Benzyloxy)carbonyl)amino)methyl)cyclopentane-1-carboxylic acid
  • 1-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid
  • 1-((((Benzyloxy)carbonyl)amino)methyl)cycloheptane-1-carboxylic acid

Uniqueness

1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. The cyclobutane ring’s smaller size and higher ring strain can lead to different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-(phenylmethoxycarbonylaminomethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-12(17)14(7-4-8-14)10-15-13(18)19-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFYUZHDKRXKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid
Reactant of Route 5
1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.